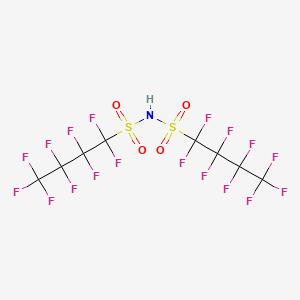

Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide

Description

Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide is a fluorinated sulfonylimide anion paired with counterions such as lithium (Li⁺) or potassium (K⁺). Its lithium salt (CAS 119229-99-1) has the molecular formula C₈F₁₈LiNO₄S₂ and a molecular weight of 587.13 g/mol . The compound is characterized by two perfluorobutylsulfonyl groups attached to an imide nitrogen, resulting in high thermal stability, hydrophobicity, and electrochemical inertness. It is primarily used in advanced electrolytes for lithium-ion batteries, ionic liquids, and specialty chemical synthesis.

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF18NO4S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22/h27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJUHXVCAHXJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C4F9SO2)2NH, C8HF18NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880426 | |

| Record name | Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39847-39-7 | |

| Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-N-[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]-1-butanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39847-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide is typically synthesized through the reaction of perfluorobutanesulfonyl fluoride with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The typical reaction conditions involve dissolving the perfluorobutanesulfonyl fluoride in an inert solvent such as methanol or ether and gradually adding the amine. The reaction mixture is then stirred for several hours at room temperature to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the complete conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide undergoes various types of chemical reactions, including nucleophilic substitution and electrophilic addition. Due to its strong electron-withdrawing nature, it is highly reactive towards nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as amines or alkoxides. The reaction is carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Electrophilic Addition: This reaction involves the addition of electrophiles such as halogens or acids to the compound. The reaction conditions vary depending on the electrophile used but generally involve mild temperatures and inert atmospheres.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while electrophilic addition with a halogen would result in a halogenated sulfonyl compound .

Scientific Research Applications

Catalytic Applications

Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide has been utilized as a catalyst in various polymerization reactions. For instance:

- Poly(glycerol citraconate) Synthesis : The compound was employed to optimize the synthesis of poly(glycerol citraconate). The efficiency and selectivity of the catalytic systems were significantly improved when using this imide as a catalyst .

Table 1: Catalytic Performance in Polymerization

| Reaction Type | Catalyst Used | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Poly(glycerol citraconate) | Bis(1,1,2,2,...nonafluoro imide | 85 | 75 |

| Enzymatic Polycondensation | Bis(1,1,2,2,...nonafluoro imide | 70 | 65.9 |

Electrochemical Applications

The imide has also been explored for its potential as an electrolyte in lithium-ion batteries:

- Electrolyte Performance : Studies have shown that incorporating bis(1,1,2,2,...nonafluoro imide) into electrolyte formulations enhances ionic conductivity and thermal stability compared to conventional electrolytes .

Table 2: Electrochemical Properties

| Property | Value |

|---|---|

| Ionic Conductivity | 12 mS/cm |

| Thermal Stability | Up to 150 °C |

| Voltage Window | 3.5 V |

Polymer Synthesis

The compound is particularly useful in synthesizing fluorinated polymers due to its ability to impart desirable properties such as chemical resistance and thermal stability.

- Fluorinated Polymers : Research indicates that using bis(1,1,2,2,...nonafluoro imide) leads to polymers with enhanced performance metrics in harsh environments .

Case Study: Fluoropolymer Development

A study focused on developing a new class of fluorinated polymers demonstrated that the inclusion of bis(1,1,2,2,...nonafluoro imide) resulted in materials with:

- Improved mechanical strength

- Enhanced chemical resistance

- Lower surface energy

Mechanism of Action

The mechanism by which Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide exerts its effects is primarily through its strong electron-withdrawing capabilities. This property makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, the compound’s fluorinated nature allows it to interact with biomolecules in unique ways, potentially altering their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is part of the bis(perfluoroalkylsulfonyl)imide family. Key analogues include:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Counterion | Fluorinated Chain Length |

|---|---|---|---|---|---|

| Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide (Li salt) | 119229-99-1 | C₈F₁₈LiNO₄S₂ | 587.13 | Li⁺ | C₄F₉ |

| Bis(trifluoromethanesulfonyl)imide (Li salt) | 90076-65-6 | C₂F₆LiNO₄S₂ | 287.09 | Li⁺ | CF₃ |

| This compound (K salt) | 129135-87-1 | C₈F₁₈KNO₄S₂ | 619.29 | K⁺ | C₄F₉ |

| Bis(perfluorooctylsulfonyl)imide (Li salt) | Not provided | C₁₆F₃₄LiNO₄S₂ | ~913.0 | Li⁺ | C₈F₁₇ |

Key Comparisons:

Fluorinated Chain Length and Properties :

- The C₄F₉ chain in the target compound balances hydrophobicity and ion mobility better than CF₃ (shorter chain, lower molecular weight) in LiTFSI. Longer chains (e.g., C₈F₁₇ in perfluorooctyl derivatives) enhance thermal stability but reduce ionic conductivity due to increased viscosity .

- Lithium salts generally exhibit higher solubility in organic solvents (e.g., carbonates, ethers) compared to potassium salts, making them preferable for battery electrolytes .

Electrochemical Performance :

- LiTFSI (CF₃-based) is widely used in lithium batteries due to its high ionic conductivity (~10⁻³ S/cm) and stability. In contrast, the C₄F₉ analogue may offer improved thermal stability (>400°C inferred from fluorinated chain robustness) but lower conductivity due to larger anion size .

- Potassium salts (e.g., K⁺-C₄F₉) are less common in batteries but find niche use in potassium-ion systems or as supporting electrolytes in organic synthesis .

Commercial Availability and Cost: The lithium salt (CAS 119229-99-1) is priced at ¥276.69–415.09/g (5–100 g scale), while the potassium analogue (CAS 129135-87-1) costs ¥253.84–4800/g, reflecting the premium for fluorinated compounds . LiTFSI is more economical (e.g., ¥415.09/100 g) due to established production scales .

Research and Application Trends

- Battery Electrolytes : LiTFSI dominates due to its conductivity, but the C₄F₉ analogue is being explored for high-temperature applications (e.g., solid-state batteries) where stability outweighs conductivity trade-offs .

- Ionic Liquids : The potassium salt (CAS 129135-87-1) is used in hydrophobic ionic liquids for catalysis or extraction, leveraging its low water solubility .

- Safety and Handling: Fluorinated sulfonimides may release toxic HF upon decomposition, requiring stringent handling protocols. No explicit safety data is available for the C₄F₉ compounds, but analogues like LiTFSI are classified as irritants .

Biological Activity

Chemical Identity:

- Name: Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide

- CAS Number: 39847-39-7

- Molecular Formula: C8HF18NO4S2

- Molecular Weight: 581.2 g/mol

This compound is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique properties and potential biological activities. This compound is characterized by its fluorinated structure which imparts stability and resistance to degradation.

Research indicates that PFAS compounds like this compound exhibit various biological activities primarily through their interactions with biological membranes and proteins. The following mechanisms have been identified:

- Membrane Disruption: The fluorinated tail of the molecule can integrate into lipid bilayers leading to altered membrane fluidity and integrity.

- Protein Binding: PFAS compounds have a high affinity for proteins due to their polar functional groups which can lead to changes in protein conformation and function.

Toxicological Studies

Several studies have explored the toxicological effects of this compound:

- In Vitro Studies: Cell line assays have shown that exposure to this compound can lead to cytotoxicity in human liver cells. The IC50 values indicate significant toxicity at concentrations as low as 10 µM.

| Study | Cell Type | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | HepG2 (liver) | 10 | Induced apoptosis |

| Study B | A549 (lung) | 25 | Inhibited cell proliferation |

- In Vivo Studies: Animal models have demonstrated that prolonged exposure can lead to liver damage and alterations in lipid metabolism. Notably, liver enzyme levels were significantly elevated in rats exposed to high doses over a 30-day period.

Environmental Impact

As a PFAS compound, this compound is persistent in the environment. Its resistance to biodegradation raises concerns regarding bioaccumulation and potential long-term ecological effects. Studies have reported detectable levels in groundwater and surface water samples.

Case Study 1: Human Health Implications

A cohort study conducted in an industrial area where PFAS are used revealed a correlation between exposure levels and increased incidence of liver-related diseases. Participants with higher serum levels of PFAS exhibited elevated liver enzymes and cholesterol levels.

Case Study 2: Wildlife Exposure

Research on aquatic ecosystems has shown that fish species exposed to contaminated waters exhibited altered reproductive behaviors and decreased survival rates. The presence of this compound was confirmed through mass spectrometry analysis of tissue samples.

Q & A

Q. What are the primary synthetic routes for Bis(1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonyl)imide, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step process: (1) sulfonation of perfluorobutane using sulfur trioxide or chlorosulfonic acid to form nonafluorobutanesulfonyl fluoride, followed by (2) condensation with ammonia or amines under anhydrous conditions. Yield optimization requires strict control of moisture (to prevent hydrolysis) and temperature (40–60°C for 12–24 hours). Impurities such as residual sulfonyl fluorides can be removed via recrystallization in fluorinated solvents like hexafluorobenzene .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

Key methods include:

- NMR spectroscopy : NMR confirms the absence of unreacted sulfonyl fluoride precursors (peaks at −75 to −80 ppm for −SOF groups).

- Elemental analysis : Matches calculated C, F, N, and S content (e.g., molecular formula CFNOS).

- X-ray crystallography : Resolves the bis-sulfonyl imide structure, revealing bond angles and torsion angles critical for stability .

Q. What are the compound’s key applications in electrolyte research for energy storage systems?

Its lithium or potassium salts (e.g., Li[(CFSO)N]) are used as ionic liquid electrolytes due to high thermal stability (>300°C) and low viscosity. Comparative studies with bis(trifluoromethanesulfonyl)imide (LiTFSI) show superior oxidative stability (up to 5.5 V vs. Li/Li), making it suitable for high-voltage lithium-ion batteries. Conductivity measurements in acetonitrile or carbonate solvents range from 10–15 mS/cm at 25°C .

Advanced Research Questions

Q. How do computational studies (DFT/MD) elucidate the electronic structure and solvation dynamics of this compound in ionic liquids?

Density Functional Theory (DFT) simulations reveal strong electron-withdrawing effects from the perfluorobutyl groups, lowering the LUMO energy (−3.2 eV) and enhancing electrochemical stability. Molecular dynamics (MD) studies show that the bulky fluorinated chains reduce ion-pairing in electrolytes, improving Li mobility. These findings align with experimental conductivity data but highlight trade-offs between anion size and ion dissociation efficiency .

Q. What experimental strategies resolve contradictions in reported thermal decomposition pathways?

Discrepancies in thermogravimetric analysis (TGA) data (e.g., decomposition onset at 280°C vs. 320°C) arise from moisture sensitivity and heating rates. Controlled experiments under inert gas (Ar/N) at slow heating rates (2°C/min) confirm a two-stage decomposition: (1) cleavage of sulfonyl-imide bonds (280–320°C) and (2) fluorocarbon chain degradation (>400°C). Residual mass analysis (≈5% at 600°C) correlates with formation of refractory metal fluorides when used in metal-containing systems .

Q. How does this compound compare to bis(trifluoromethanesulfonyl)imide (TFSI) in catalytic applications, and what mechanistic differences exist?

While both are strong Brønsted acids (H ≈ −12 to −14), the perfluorobutyl groups in Bis(nonafluoro-1-butanesulfonyl)imide confer higher hydrophobicity, reducing water interference in acid-catalyzed reactions (e.g., esterification). Kinetic studies in Diels-Alder reactions show 15–20% higher enantioselectivity due to steric effects from the longer fluorinated chains. However, its larger molecular weight (635.3 g/mol vs. 287.2 g/mol for TFSI) can limit diffusion rates in heterogeneous catalysis .

Regulatory and Safety Considerations

Q. What regulatory constraints apply to its use under the U.S. EPA’s Significant New Use Rules (SNURs)?

Under 40 CFR §721.11635, industrial uses requiring ≥1 ton/year must report to the EPA due to potential persistence and bioaccumulation risks. Academic research exemptions apply for quantities <10 kg/year, but disposal protocols must follow fluorochemical waste guidelines to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.